molecular formula C19H13F3N6OS B2645412 4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide CAS No. 887349-12-4

4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide

Cat. No. B2645412
CAS RN: 887349-12-4
M. Wt: 430.41
InChI Key: WOHHHLIMLMZHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic applications. It is a tetrazole-based compound that has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Scientific Research Applications

Tetrazole-based Coordination Networks

4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide, as part of the broader tetrazolate-based compounds, has been studied for creating coordination networks. The research demonstrated the influence of substituents on the structures and nonlinear optical properties of these networks, potentially useful in material science applications (Liao et al., 2013).

Antitumor Activity

This compound's derivatives have shown significant antitumor effects. A study synthesized related thiazole derivatives and found that some had a high ability to inhibit the growth of human tumor cells in vitro, suggesting potential in cancer research (Ostapiuk et al., 2017).

Antifungal Agents

Similar benzamide derivatives were explored for their antifungal properties. The study prepared various compounds and screened them for antifungal activity, indicating potential pharmaceutical applications (Narayana et al., 2004).

Stearoyl-CoA Desaturase-1 Inhibitors

Research into related benzamide compounds identified potential inhibitors for stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid metabolism. These inhibitors may be significant in developing treatments for metabolic disorders (Uto et al., 2009).

Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives, which are closely related to the compound , revealed their potential as supramolecular gelators. This has implications in the field of materials science, particularly in the development of gels with specific properties (Yadav & Ballabh, 2020).

Antimicrobial Agents

Further research into derivatives of this compound found that they possess antimicrobial properties. This suggests their potential use in developing new antimicrobial drugs, particularly against specific bacterial and fungal strains (Bikobo et al., 2017).

properties

IUPAC Name

4-(tetrazol-1-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-19(21,22)14-3-1-2-12(8-14)9-16-10-23-18(30-16)25-17(29)13-4-6-15(7-5-13)28-11-24-26-27-28/h1-8,10-11H,9H2,(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHHHLIMLMZHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.